

Preclinical Profile of trans-AUCB: A Soluble Epoxide Hydrolase Inhibitor

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Compound of Interest

Compound Name: *trans-AUCB*

Cat. No.: B611176

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (**trans-AUCB**) is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). This enzyme is responsible for the degradation of endogenous lipid mediators known as epoxyeicosatrienoic acids (EETs), which possess a wide range of beneficial physiological effects, including anti-inflammatory, vasodilatory, and pro-angiogenic properties. By inhibiting sEH, **trans-AUCB** effectively increases the bioavailability of EETs, making it a promising therapeutic candidate for a variety of pathological conditions. This technical guide provides a comprehensive overview of the preclinical data available for **trans-AUCB**, with a focus on its mechanism of action, efficacy in various disease models, and pharmacokinetic profile.

Core Mechanism of Action

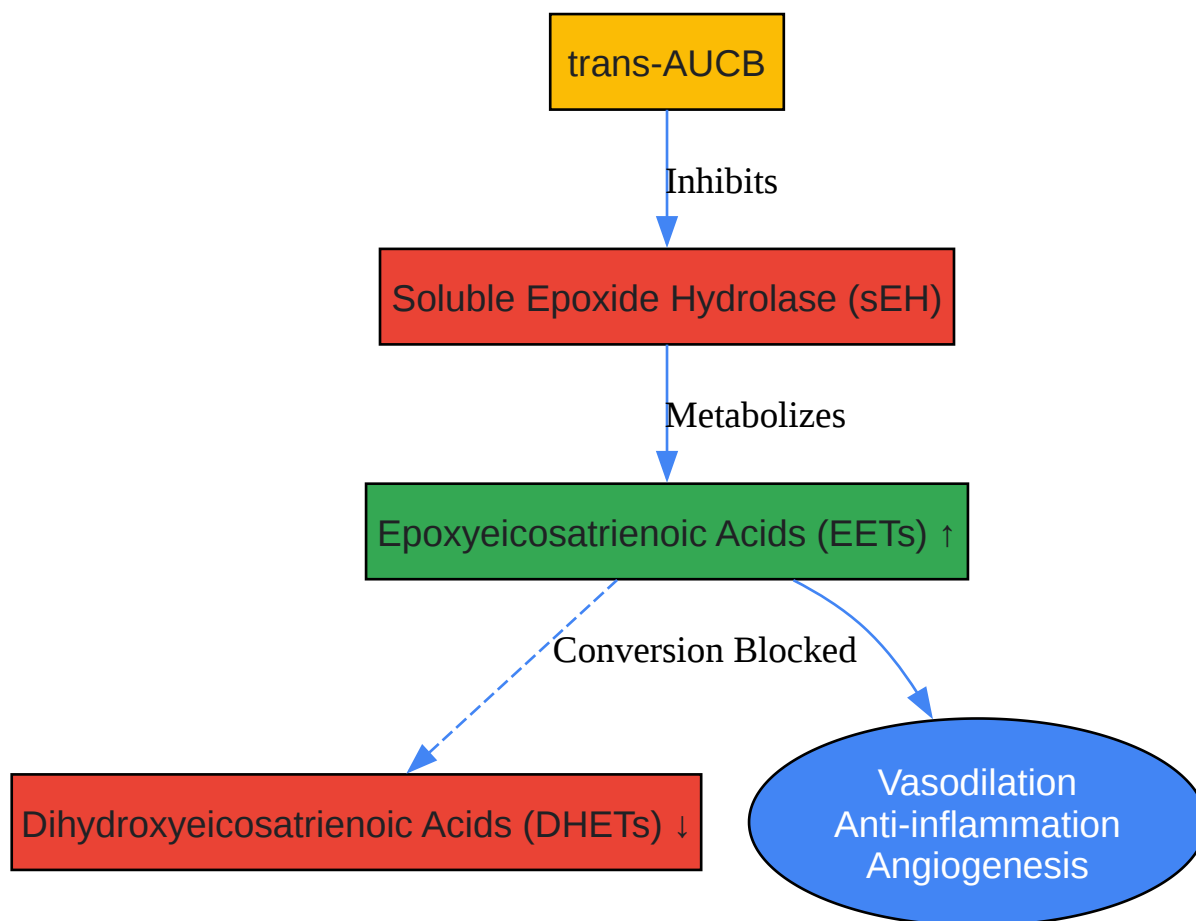
The primary mechanism of action of **trans-AUCB** is the potent and selective inhibition of soluble epoxide hydrolase (sEH).^{[1][2]} sEH metabolizes epoxyeicosatrienoic acids (EETs) to their less active dihydroxyeicosatrienoic acids (DHETs).^{[3][4]} By inhibiting sEH, **trans-AUCB** stabilizes and increases the levels of EETs, thereby enhancing their beneficial effects.^{[3][4]} These effects include vasodilation, anti-inflammatory actions, and promotion of angiogenesis.^[3]

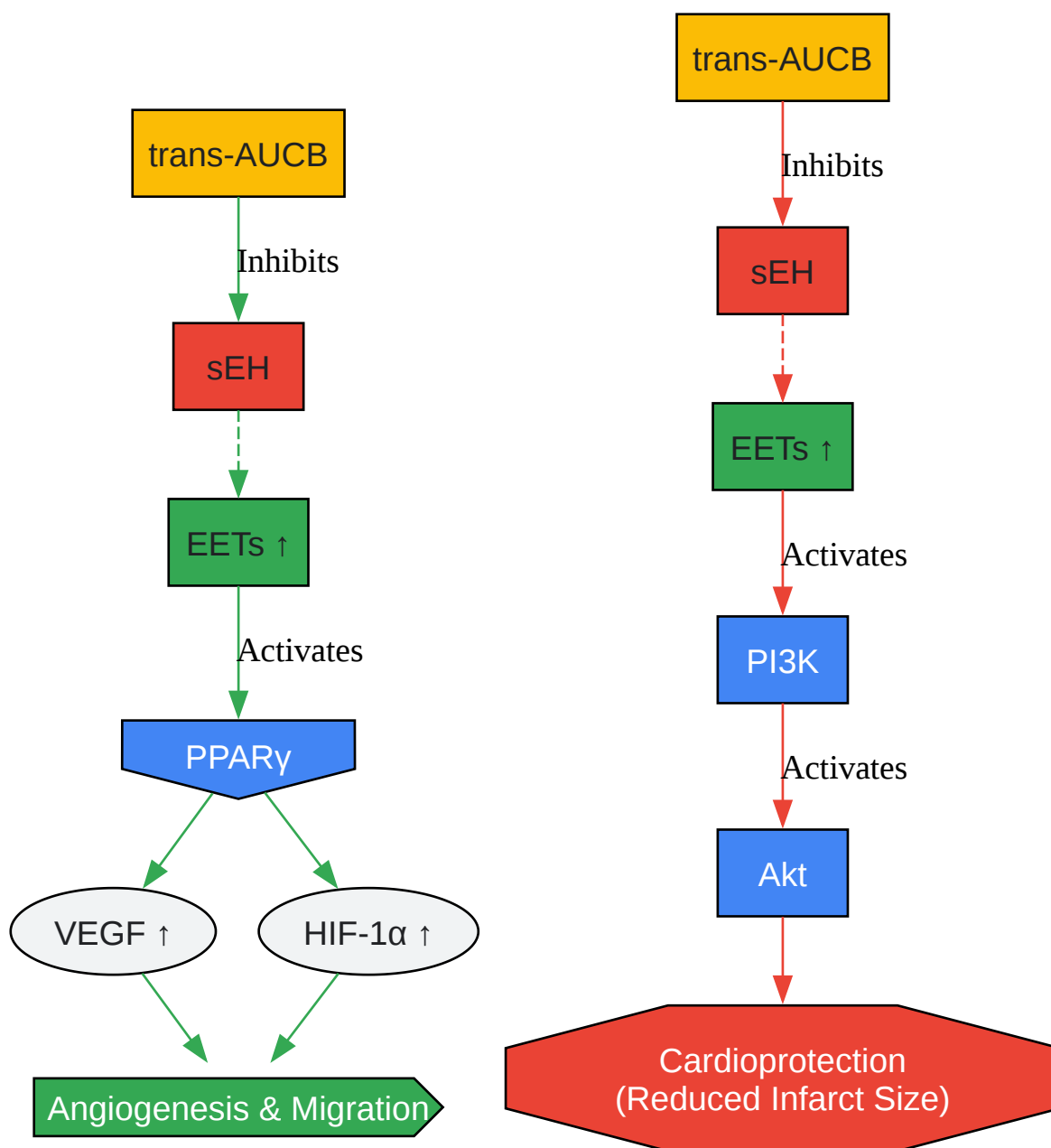
Signaling Pathways

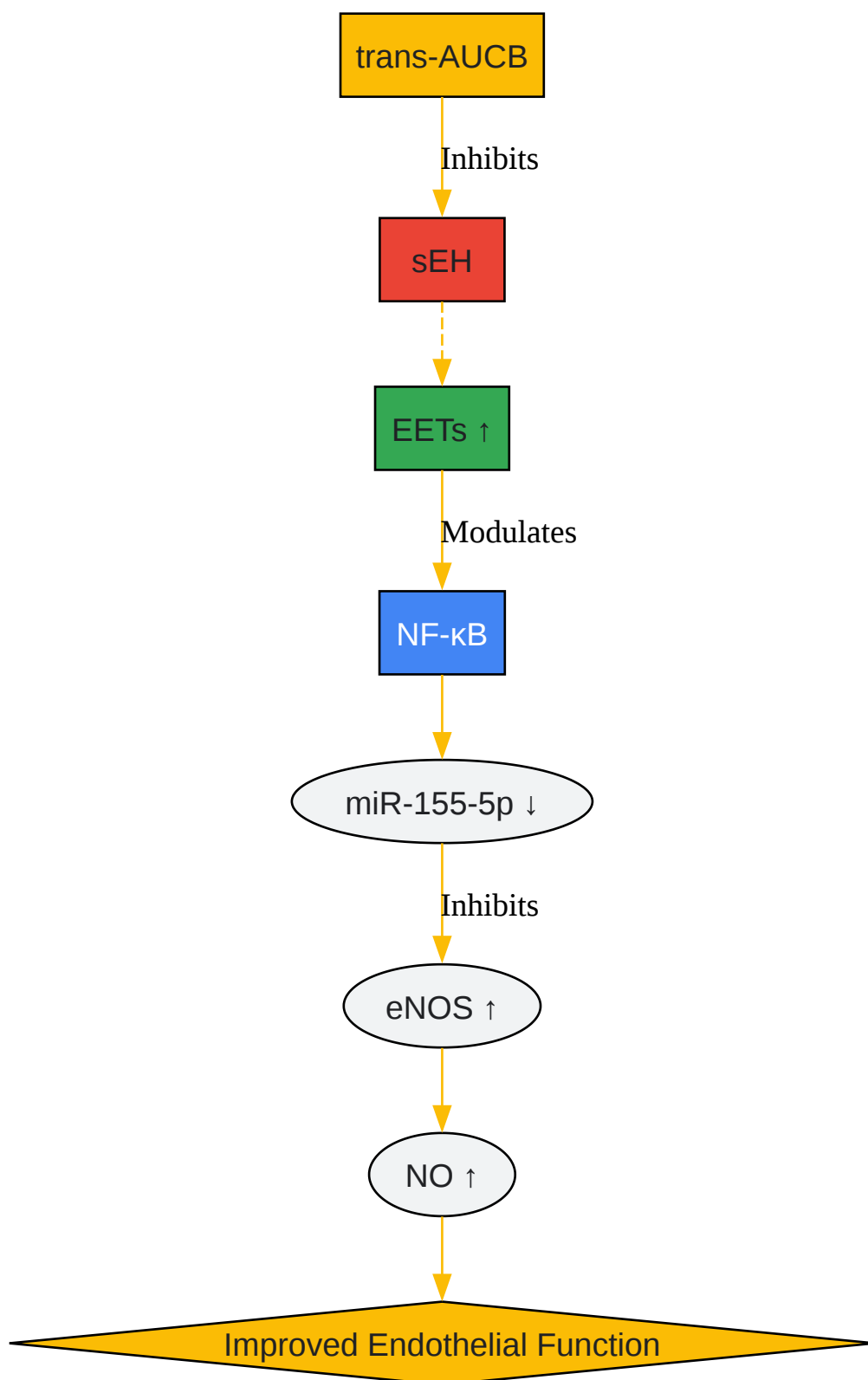
The downstream effects of **trans-AUCB** are mediated through various signaling pathways activated by the elevated levels of EETs. Key pathways identified in preclinical studies include:

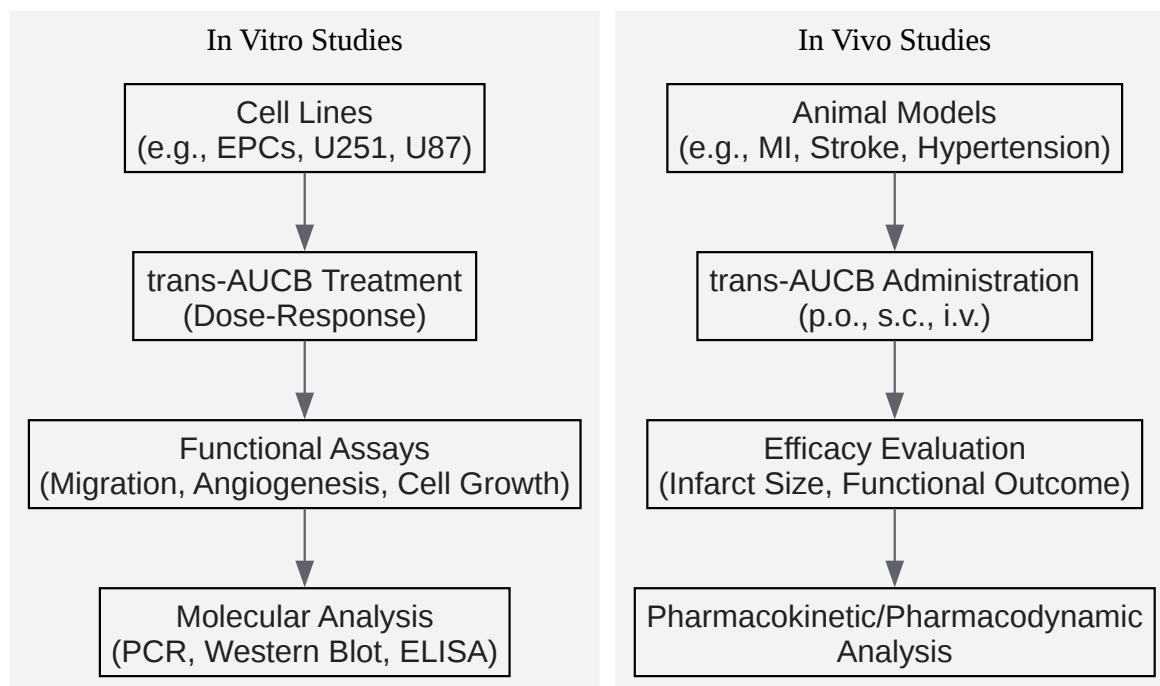
- **PPAR γ Pathway:** In endothelial progenitor cells (EPCs) from patients with acute myocardial infarction, **trans-AUCB** was shown to promote angiogenesis and migration through a peroxisome proliferator-activated receptor γ (PPAR γ)-dependent mechanism.[3] The increased EETs act as endogenous ligands for PPAR γ , leading to the upregulation of angiogenic factors such as vascular endothelial growth factor (VEGF) and hypoxia-inducible factor 1 α (HIF-1 α).[3]
- **PI3K/Akt Pathway:** The cardioprotective effects of **trans-AUCB** against ischemia-reperfusion injury are mediated through the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. [4][5] This pathway is crucial for cell survival and proliferation.
- **NF- κ B Pathway:** In human glioblastoma cells, **trans-AUCB** has been shown to suppress cell growth by activating the NF- κ B-p65 pathway.[1][6] In the context of vascular endothelial dysfunction in hypertensive rats, **trans-AUCB** was found to regulate the NF- κ B/miR-155-5p/eNOS/NO/I κ B cycle, leading to improved endothelial function.[7]

Below are Graphviz diagrams illustrating these key signaling pathways and a general experimental workflow for assessing the effects of **trans-AUCB**.









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